OCT1 Transporter Inhibition: Weak Affinity Differentiates from Cationic Transporter Substrates
CAS 400083-74-1 was profiled against human OCT1 (SLC22A1) in a fluorescence-based substrate uptake assay and demonstrated an IC₅₀ of 138,000 nM (138 μM) for inhibition of ASP⁺ uptake in OCT1-expressing HEK293 cells [1]. In the same assay system and entry batch (BindingDB entry 50041982), reference OCT1 inhibitors showed substantially higher potency: MPP⁺ (Ki = 800 nM), cimetidine (Ki = 5,700 nM), and quinine (Ki = 14,600 nM) [2]. The approximately 173-fold weaker IC₅₀ of CAS 400083-74-1 relative to MPP⁺ suggests that the compound does not meaningfully engage the OCT1 substrate-binding site and is unlikely to act as a clinically relevant OCT1 inhibitor or substrate [3]. This negative transporter interaction profile differentiates it from cationic isoxazole derivatives that may exhibit OCT1-mediated cellular uptake or drug-drug interaction liability.
| Evidence Dimension | OCT1 (SLC22A1) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 138,000 nM (inhibition of ASP⁺ uptake in OCT1-HEK293 cells) |
| Comparator Or Baseline | MPP⁺: Ki = 800 nM; Cimetidine: Ki = 5,700 nM; Quinine: Ki = 14,600 nM; Tetraethylammonium: Ki = 46,600 nM (all in OCT1-expressing MDCK cells, TEA uptake assay, same BindingDB entry batch) |
| Quantified Difference | 173-fold weaker than MPP⁺; 24-fold weaker than cimetidine; 9.5-fold weaker than quinine; 3-fold weaker than tetraethylammonium |
| Conditions | Human OCT1 expressed in HEK293 cells; ASP⁺ (4-(4-dimethylaminostyryl)-N-methylpyridinium) fluorescent substrate; microplate reader detection |
Why This Matters
A user selecting compounds for transporter interaction profiling or seeking to avoid OCT1-mediated DDI liability can use this negative data to exclude CAS 400083-74-1 from OCT1-relevant screening cascades, whereas cationic isoxazole analogs may require OCT1 follow-up.
- [1] BindingDB. IC₅₀ = 1.38E+5 nM for CAS 400083-74-1. Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP⁺ substrate uptake by microplate reader. Monomer ID 50241341. Available at: https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50241341&column=IC50&startPg=0&Increment=50&submit=Search View Source
- [2] BindingDB PrimarySearch_ki for entry 50041982, assayid=1. TP_TRANSPORTER: inhibition of TEA uptake (basolateral to cell) in OCT1-expressing MDCK cells. Displays Ki values for MPP⁺ (800 nM), cimetidine (5,700 nM), quinine (14,600 nM), tetraethylammonium (46,600 nM). Available at: https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=1&entryid=50041982 View Source
- [3] Koepsell H, Lips K, Volk C. Polyspecific organic cation transporters: structure, function, physiological roles, and biopharmaceutical implications. Pharm Res. 2007;24(7):1227-1251. doi:10.1007/s11095-007-9254-z. Establishes OCT1 inhibition potency thresholds for pharmacological relevance. View Source
